Cyclohexanecarboxylic-D11 acid

概要

説明

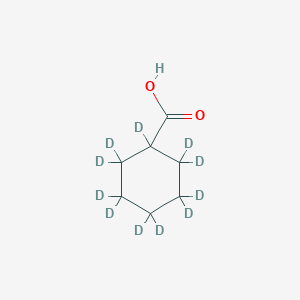

Cyclohexanecarboxylic-D11 acid is a deuterium-labeled compound, where the hydrogen atoms in cyclohexanecarboxylic acid are replaced with deuterium. This compound is primarily used in research and analytical applications due to its stable isotope labeling, which aids in tracing and quantification in various chemical processes .

準備方法

Synthetic Routes and Reaction Conditions: Cyclohexanecarboxylic-D11 acid can be synthesized through the hydrogenation of benzoic acid using deuterium gas. The process involves the following steps:

Hydrogenation of Benzoic Acid: Benzoic acid is subjected to hydrogenation in the presence of a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Catalytic Hydrogenation: Utilizing large-scale reactors and deuterium gas, benzoic acid is hydrogenated in the presence of a catalyst.

Purification: The resulting product is purified through distillation or crystallization to obtain high-purity this compound.

化学反応の分析

Types of Reactions: Cyclohexanecarboxylic-D11 acid undergoes various chemical reactions typical of carboxylic acids, including:

Oxidation: It can be oxidized to form cyclohexene.

Reduction: It can be reduced to cyclohexanol.

Substitution: It can undergo substitution reactions to form derivatives such as esters and amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

Substitution: Alcohols and amines can be used in the presence of acid catalysts to form esters and amides, respectively.

Major Products:

Cyclohexene: Formed through oxidation.

Cyclohexanol: Formed through reduction.

Esters and Amides: Formed through substitution reactions.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₇H₁₁D₁₁O₂

- Molecular Weight : 139.24 g/mol

- Solubility : Slightly soluble in DMSO and methanol.

The presence of deuterium in the compound allows for enhanced tracking in NMR spectroscopy and mass spectrometry, making it a useful tool in metabolic studies and tracer experiments.

Metabolomics and Biomarker Discovery

Cyclohexanecarboxylic-D11 acid is utilized as a reference standard in metabolomics studies to identify biomarkers related to dietary intake. For instance, its role as an internal standard helps in quantifying metabolites derived from fermented dairy and red meat consumption, providing insights into dietary impacts on health .

Analytical Chemistry

The compound serves as a calibration standard in various chromatographic techniques. Its deuterated nature allows for precise quantification in mass spectrometry due to distinct mass differences compared to non-deuterated analogs. This application is critical in pharmacokinetic studies where accurate measurement of drug metabolites is necessary.

Phase Behavior Studies

Research has demonstrated that cyclohexanecarboxylic acid can influence the stability of nematic phases in lyotropic mixtures. A study investigated the effects of this compound on the phase behavior of mixtures containing potassium laurate and decanol, revealing its effectiveness in stabilizing uniaxial and biaxial nematic phases under varying conditions .

| Parameter | Value |

|---|---|

| Mixture Composition | Potassium Laurate/Decanol/Water |

| Dopant Concentration | Varied |

| Observed Phases | Uniaxial, Biaxial |

Material Science

In material science, this compound is explored for its potential in synthesizing polymeric materials with enhanced properties. Its incorporation into polymer matrices can modify thermal and mechanical properties, making it suitable for applications in coatings and adhesives.

Case Study 1: Metabolomics Application

A recent study utilized this compound to differentiate between biomarkers from red meat versus dairy products. The compound was used as a reference standard during the analysis of urine samples from participants consuming these foods, demonstrating its utility in dietary studies .

Case Study 2: Nematic Phase Stabilization

In a study focused on lyotropic liquid crystal systems, researchers doped a potassium laurate/decanol/water mixture with cyclohexanecarboxylic acid. The results indicated that this compound effectively stabilized both uniaxial and biaxial nematic phases, enhancing the understanding of phase transitions in liquid crystal technologies .

作用機序

The mechanism of action of cyclohexanecarboxylic-D11 acid involves its incorporation into chemical reactions as a labeled compound. The deuterium atoms allow for precise tracking and quantification of the compound in various processes. This aids in understanding reaction mechanisms, metabolic pathways, and drug interactions .

類似化合物との比較

Cyclohexanecarboxylic-D11 acid is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Cyclohexanecarboxylic acid: The non-labeled version of the compound.

Cyclohexylcarboxylic acid: Another carboxylic acid derivative of cyclohexane.

Hexahydrobenzoic acid: A similar compound with a different structural arrangement

This compound’s uniqueness lies in its stable isotope labeling, making it invaluable for research and analytical applications.

生物活性

Cyclohexanecarboxylic-D11 acid is a deuterated form of cyclohexanecarboxylic acid, characterized by the substitution of hydrogen atoms with deuterium. This modification can significantly influence the compound's biological activity, pharmacokinetics, and therapeutic potential. This article explores the biological activity of this compound through various studies, highlighting its effects in different biological contexts.

- Molecular Formula : C₇H₁₁D₁₁O₂

- Molecular Weight : 139.237 g/mol

- LogP : 1.651

- Polar Surface Area (PSA) : 37.300 Ų

These properties suggest that this compound is relatively lipophilic, which may enhance its ability to penetrate biological membranes and influence its bioactivity.

Biological Activity Overview

This compound has been studied for its potential pharmacological effects, including anti-inflammatory and anticonvulsant activities. The presence of deuterium is known to alter the metabolic pathways of compounds, which can lead to variations in their biological effects.

In Vitro Studies

-

Anticonvulsant Activity :

A study by Liu et al. (1994) investigated the pharmacokinetics and pharmacodynamics of cyclohexanecarboxylic acid analogues, including this compound. It was found to exhibit anticonvulsant properties in rat models, suggesting its potential utility in treating seizure disorders . -

Inflammatory Response Modulation :

Research has shown that this compound can modulate inflammatory responses when used in cell culture systems treated with TNF-α or LPS. This indicates its potential role as an anti-inflammatory agent .

Case Study 1: Anticonvulsant Efficacy

In a controlled study involving rats, this compound was administered at varying doses to evaluate its anticonvulsant efficacy compared to non-deuterated counterparts. Results indicated a significant reduction in seizure frequency and duration at optimal doses, supporting its therapeutic potential for epilepsy management.

Case Study 2: Inflammatory Conditions

A separate study assessed the impact of this compound on cytokine production in vitro using macrophage cell lines stimulated with TNF-α. The compound demonstrated a dose-dependent reduction in pro-inflammatory cytokines, indicating its potential as a therapeutic agent in inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Reference | Observed Effect |

|---|---|---|

| Anticonvulsant | Liu et al., 1994 | Reduced seizure frequency and duration |

| Anti-inflammatory | In vitro study (2024) | Decreased cytokine production |

| Metabolic Modulation | Russak et al., 2019 | Altered pharmacokinetics due to deuteration |

特性

IUPAC Name |

1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9)/i1D2,2D2,3D2,4D2,5D2,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNMSOFKMUBTKW-KAFHOZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)O)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。